Cas no 54028-46-5 (Benzeneacetamide,N-[3-(phenylmethyl)-5-[4-(sulfooxy)phenyl]-2-pyrazinyl]-4-(sulfooxy)-)

Benzeneacetamide,N-[3-(phenylmethyl)-5-[4-(sulfooxy)phenyl]-2-pyrazinyl]-4-(sulfooxy)- structure
54028-46-5 structure
Product Name:Benzeneacetamide,N-[3-(phenylmethyl)-5-[4-(sulfooxy)phenyl]-2-pyrazinyl]-4-(sulfooxy)-
CAS No:54028-46-5
MF:C25H21N3O9S2
MW:571.578943967819
CID:378935
PubChem ID:5459866
Update Time:2025-04-19

Benzeneacetamide,N-[3-(phenylmethyl)-5-[4-(sulfooxy)phenyl]-2-pyrazinyl]-4-(sulfooxy)- Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetamide,N-[3-(phenylmethyl)-5-[4-(sulfooxy)phenyl]-2-pyrazinyl]-4-(sulfooxy)-
    • Benzeneacetamide,N-[3-(phenylmethyl)-5-[4-(sulfooxy)phenyl]pyrazinyl]-4-(sulfooxy)- (9CI)
    • Coelenteramide disulfate
    • Oxyluciferin
    • Oxyluciferin (Watasenia)
    • Wataseniaoxypreluciferin
    • C03888
    • Q27102124
    • CHEBI:16877
    • 4-(6-benzyl-5-{[4-(sulfooxy)phenyl]acetamido}pyrazin-2-yl)phenyl hydrogen sulfate
    • [4-[6-benzyl-5-[[2-(4-sulfooxyphenyl)acetyl]amino]pyrazin-2-yl]phenyl] hydrogen sulfate
    • 54028-46-5
    • DTXSID401128766
    • N-[3-(Phenylmethyl)-5-[4-(sulfooxy)phenyl]-2-pyrazinyl]-4-(sulfooxy)benzeneacetamide
    • Inchi: 1S/C25H21N3O9S2/c29-24(15-18-6-10-20(11-7-18)36-38(30,31)32)28-25-22(14-17-4-2-1-3-5-17)27-23(16-26-25)19-8-12-21(13-9-19)37-39(33,34)35/h1-13,16H,14-15H2,(H,26,28,29)(H,30,31,32)(H,33,34,35)
    • InChI Key: OIGFBCOUXJVZJQ-UHFFFAOYSA-N
    • SMILES: S(=O)(=O)(O)OC1C=CC(=CC=1)CC(NC1C(CC2C=CC=CC=2)=NC(=CN=1)C1C=CC(=CC=1)OS(=O)(=O)O)=O

Computed Properties

  • Exact Mass: 571.07203
  • Monoisotopic Mass: 571.07192160g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 39
  • Rotatable Bond Count: 10
  • Complexity: 993
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 199Ų

Experimental Properties

  • PSA: 182.08
Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.